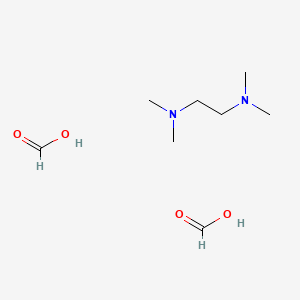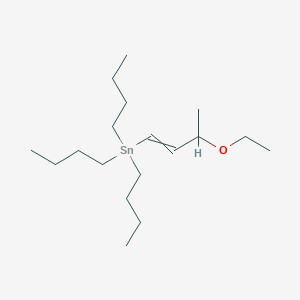
Tributyl(3-ethoxybut-1-EN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(3-ethoxybut-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-ethoxybut-1-en-1-yl group Organotin compounds are widely used in organic synthesis due to their versatility and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(3-ethoxybut-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with an appropriate alkyne or alkene under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the addition of the tin hydride to the unsaturated carbon-carbon bond .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(3-ethoxybut-1-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups or the ethoxybutenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as AIBN for radical addition reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Tributyl(3-ethoxybut-1-en-1-yl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tributyl(3-ethoxybut-1-en-1-yl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a stable radical, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(ethenyl)stannane: Similar in structure but with an ethenyl group instead of an ethoxybutenyl group.
Tributyl(isopropenyl)stannane: Contains an isopropenyl group instead of an ethoxybutenyl group.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Features a diethoxypropynyl group, differing in the nature of the substituent on the tin atom.
Uniqueness
Tributyl(3-ethoxybut-1-en-1-yl)stannane is unique due to the presence of the ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
161980-10-5 |
|---|---|
Fórmula molecular |
C18H38OSn |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
tributyl(3-ethoxybut-1-enyl)stannane |
InChI |
InChI=1S/C6H11O.3C4H9.Sn/c1-4-6(3)7-5-2;3*1-3-4-2;/h1,4,6H,5H2,2-3H3;3*1,3-4H2,2H3; |
Clave InChI |
BCQJNYSKPDNPGI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
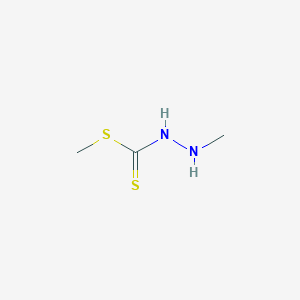


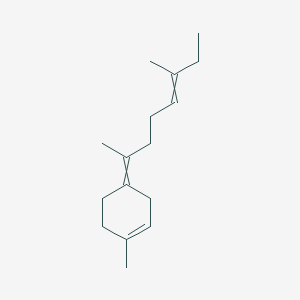
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
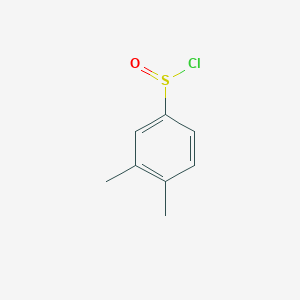
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
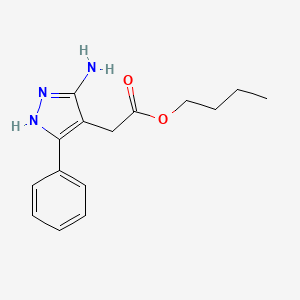
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

